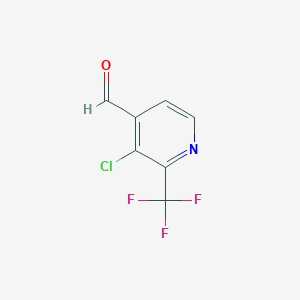

3-Chloro-2-(trifluoromethyl)isonicotinaldehyde

Overview

Description

“3-Chloro-2-(trifluoromethyl)isonicotinaldehyde” is a chemical compound with the molecular formula C7H3ClF3NO. It has a molecular weight of 209.55 .

Molecular Structure Analysis

The InChI code for “3-Chloro-2-(trifluoromethyl)isonicotinaldehyde” is 1S/C7H3ClF3NO . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 217.4±35.0 °C and a predicted density of 1.499±0.06 g/cm3 . The pKa is predicted to be -3.73±0.30 .Scientific Research Applications

Synthesis and Photochemical Applications

- Photochemical Isomerization and Antimicrobial Activity : The synthesis of 2-chloro-5-methylpyridine-3-olefin derivatives from related aldehydes has been explored. These compounds undergo photochemical E (trans) to Z (cis) isomerization, demonstrating that the triplet sensitized excitations yield a high Z isomer composition. This process indicates an efficient pathway for converting the E (trans) to Z (cis) isomer, and these isomers have been tested for antimicrobial activity, showing comparable antifungal activity to standard treatments (Gangadasu et al., 2009).

Organic Synthesis and Chemical Transformations

Stereoselective Synthesis : Research has been conducted on the regio- and stereoselective rearrangement of epoxides to aldehydes using high-valent metalloporphyrin complexes. This method offers an efficient approach for synthesizing optically active beta-siloxy aldehydes, providing a valuable tool for organic synthesis (Suda et al., 2004).

Reagent-Controlled Synthesis : The reaction of ring-closing metathesis-derived cyclic allylsiloxanes with aldehydes in the presence of a Lewis acid gives 2,3,4-trisubstituted tetrahydrofurans related to the furanolignan family of natural products. This reaction proceeds with complete 3,4-trans stereoselectivity, highlighting the influence of reagents on the stereochemical outcome (Miles et al., 2004).

Chemical Analysis and Characterization

- Chromatographic Analyses : The separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column has been studied, providing insights into the retention behavior and influence of chlorine substitution on chromatographic separation. This research aids in the analytical characterization of chlorinated aldehydes and their derivatives (Korhonen & Knuutinen, 1984).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name |

3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUINJBDLNMNQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)

![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)

amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)